

A Technical Guide to ASN007: A Potent and Selective ERK1/2 Inhibitor

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Compound of Interest

Compound Name: ASN007 benzenesulfonate

Cat. No.: B15615719

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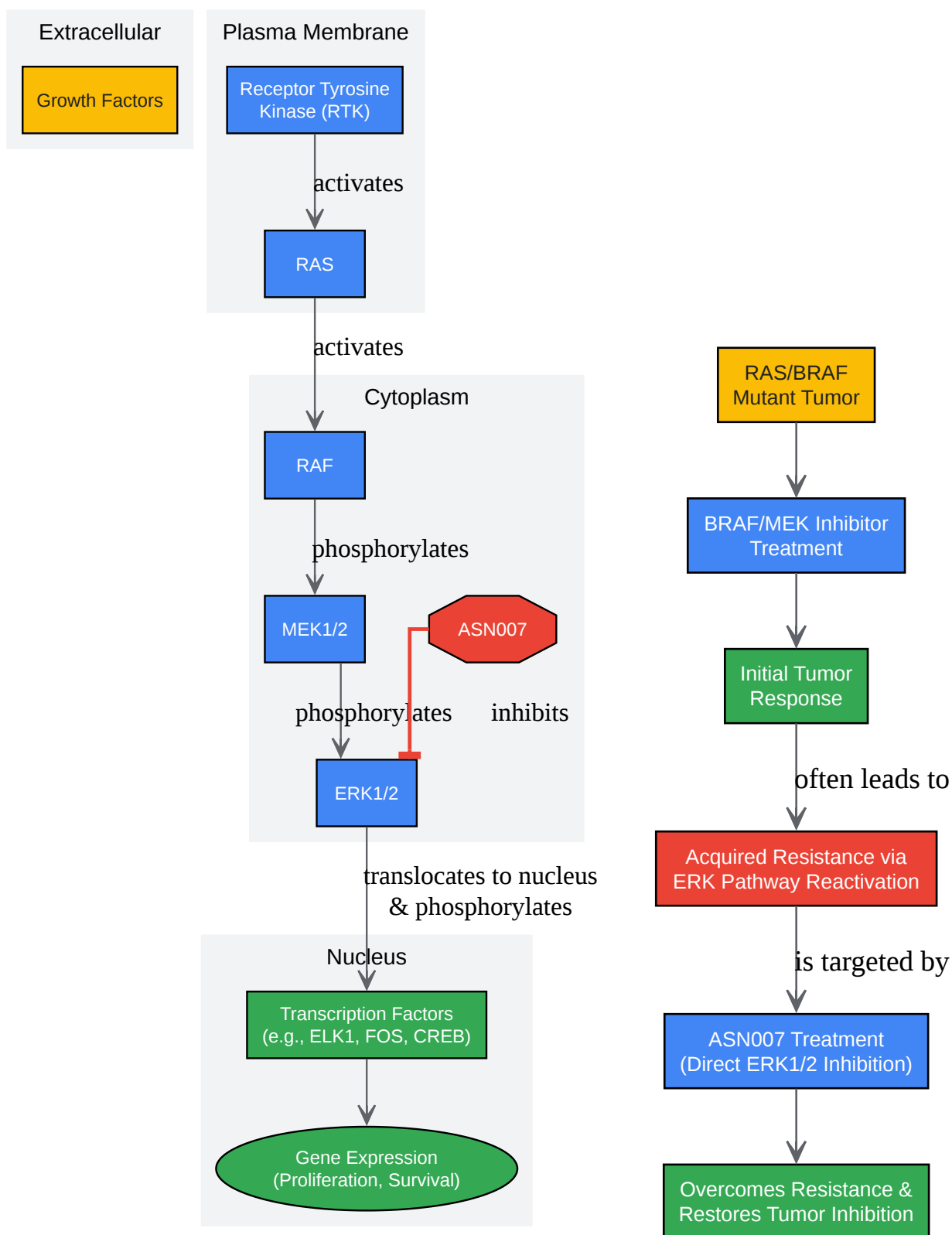
Executive Summary

ASN007 is an orally bioavailable, potent, and selective small-molecule inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).^{[1][2]} As a reversible and ATP-competitive inhibitor, ASN007 targets a critical downstream node in the frequently dysregulated RAS/RAF/MEK/ERK (MAPK) signaling pathway, which is a key driver in a multitude of human cancers.^{[1][3]} Preclinical data have demonstrated its strong antiproliferative activity, particularly in tumor models harboring BRAF and RAS mutations, including those resistant to upstream BRAF and MEK inhibitors.^{[1][4][5][6]} A first-in-human Phase 1 clinical trial (NCT03415126) has established its safety profile, determined maximum tolerated doses for different schedules, and shown encouraging, durable clinical activity in patients with advanced solid tumors.^{[4][6]} This document provides a comprehensive technical overview of ASN007's mechanism of action, preclinical and clinical data, and key experimental methodologies.

The Role of the MAPK/ERK Pathway in Oncology

The RAS-RAF-MEK-ERK cascade is a central signaling pathway that transduces extracellular signals from cell surface receptors to the nucleus, regulating fundamental cellular processes like proliferation, differentiation, survival, and apoptosis.^{[7][8]} In many cancers, this pathway is constitutively activated due to mutations in key components, most commonly in RAS (KRAS, NRAS, HRAS) and BRAF genes.^{[4][5]} While inhibitors targeting upstream kinases like BRAF and MEK have achieved clinical success, their efficacy can be limited by innate or acquired

resistance, often driven by the reactivation of ERK signaling.^[1] Targeting ERK1/2 directly provides a therapeutic strategy to overcome this resistance and inhibit the pathway at its final common node before nuclear signaling.^[1]



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